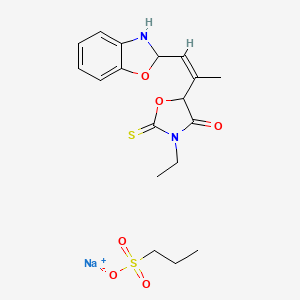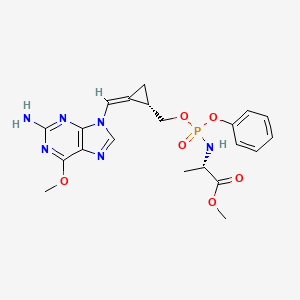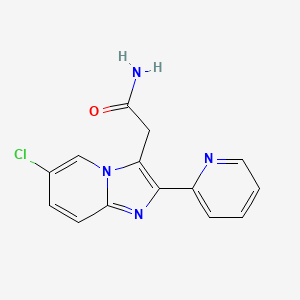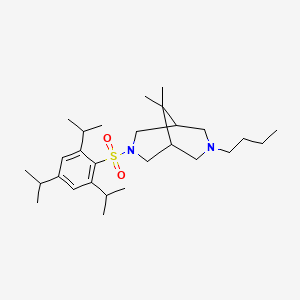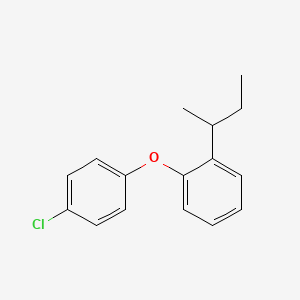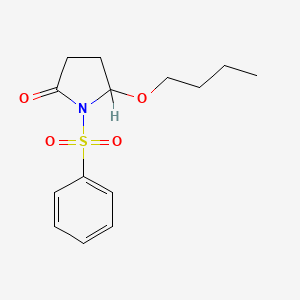
5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.375 g/mol . This compound is known for its unique structure, which includes a butoxy group, a phenylsulfonyl group, and a pyrrolidinone ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The butoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide: This compound has a similar butoxy group but differs in its core structure, which is a pyrazole ring instead of a pyrrolidinone ring.
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Another related compound with a pyrazole ring and a carboxylic acid group.
Uniqueness
5-Butoxy-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring and a phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that similar compounds may not fulfill .
Propiedades
Número CAS |
111711-85-4 |
|---|---|
Fórmula molecular |
C14H19NO4S |
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO4S/c1-2-3-11-19-14-10-9-13(16)15(14)20(17,18)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3 |
Clave InChI |
KFKUNINQJQROMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
